molecular formula C9H5N3O2 B3030089 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile CAS No. 864292-20-6

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile

Cat. No.: B3030089
CAS No.: 864292-20-6
M. Wt: 187.15
InChI Key: QSYSVPWYMQUTBZ-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile is a bicyclic heterocyclic compound featuring a quinazoline core substituted with two oxo groups at positions 2 and 4 and a nitrile group at position 6. Its molecular formula is C₁₀H₆N₃O₂, with a molecular weight of 200.17 g/mol. The compound’s structural uniqueness lies in the juxtaposition of electron-withdrawing groups (nitrile and oxo) and the aromatic quinazoline system, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-9(14)12-8(6)13/h1-3H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYSVPWYMQUTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745418
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864292-20-6
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with carbon dioxide under atmospheric pressure in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) . This method is environmentally benign and offers 100% atom efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several quinazoline and pyrimidine derivatives. Below is a comparative analysis based on substituent positions, functional groups, and reported activities:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Key Structural Differences Reported Activities/Properties
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile N/A 2,4-dioxo; 7-carbonitrile Limited direct data; inferred reactivity from analogs
4-Oxo-3,4-dihydroquinazoline-6-carbonitrile 117297-41-3 Single oxo (C4); nitrile at C6 Intermediate in anticancer agent synthesis
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid 202197-73-7 Oxo at C4; carboxylic acid at C7 Potential solubility enhancer in drug design
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile N/A Pyrano-pyrimidine core; amino at C7 Anticandidate for kinase inhibition
1,3-Thiazole-4-carbonitrile N/A Thiazole core; nitrile at C4 Hydrogen-bonding and π-stacking in crystals
Key Observations:

Position of Nitrile Group : The 7-carbonitrile in the target compound distinguishes it from analogs like 4-oxo-3,4-dihydroquinazoline-6-carbonitrile (C6 nitrile). This positional variance may alter electronic effects and steric interactions in biological targets.

Core Heterocycle: Pyrimidine (e.g., pyrano[2,3-d]pyrimidine in ) and thiazole derivatives (e.g., ) exhibit distinct π-stacking and solubility profiles due to differences in aromaticity and substituent electronegativity.

Physicochemical Properties

  • Solubility : The nitrile and oxo groups render the compound polar but less water-soluble than carboxylic acid analogs (e.g., 202197-73-7).
  • Crystallinity : Analogous nitrile-containing compounds (e.g., 1,3-thiazole-4-carbonitrile) exhibit strong intermolecular interactions (C–H⋯N bonds, π–π stacking) , suggesting similar crystalline behavior.

Biological Activity

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile (CAS No. 864292-20-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C9_9H5_5N3_3O2_2, and it has a molecular weight of 187.15 g/mol. This compound belongs to the quinazoline family, which has been extensively studied for various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives. Research indicates that these compounds exhibit moderate to good inhibitory effects on various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests demonstrated that certain derivatives of quinazoline showed selective inhibition against epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth by targeting specific molecular pathways.

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary studies suggest that this compound has shown effectiveness against various bacterial strains.

  • Inhibition Zones : Tests have indicated significant inhibition zones in agar diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Research has also pointed towards potential neuroprotective effects of this compound. Some studies suggest that it may help in reducing oxidative stress in neuronal cells.

Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC9_9H5_5N3_3O2_2
Molecular Weight187.15 g/mol
CAS Number864292-20-6
LogP1.25
Polar Surface Area82 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a series of substituted quinazolines including 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives. The results indicated that these compounds displayed significant cytotoxicity against several cancer cell lines with an IC50 value range from 10 to 30 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against common bacterial strains. The results showed that at concentrations as low as 50 µg/mL, the compound inhibited bacterial growth significantly compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonitrile

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